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Cat. No.: B12393532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PIK5-12d, a

first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, in

the context of neuroendocrine prostate cancer (NEPC) research. NEPC is an aggressive

subtype of prostate cancer with limited treatment options, and emerging evidence suggests a

heightened dependency of NEPC on PIKfyve, making it a compelling therapeutic target.

Introduction to PIK5-12d
PIK5-12d is a heterobifunctional molecule that induces the degradation of PIKfyve through the

ubiquitin-proteasome system. It consists of a ligand that binds to PIKfyve, a linker, and a ligand

that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation

leads to the ubiquitination and subsequent proteasomal degradation of PIKfyve. The

degradation of PIKfyve disrupts crucial cellular processes, including endosomal trafficking and

autophagy, leading to cancer cell death.

Rationale for Use in Neuroendocrine Prostate
Cancer
Neuroendocrine prostate cancer (NEPC) is a highly aggressive variant of castration-resistant

prostate cancer (CRPC) that often arises after androgen deprivation therapy. A key

characteristic of NEPC is the loss of androgen receptor (AR) signaling. Notably, preclinical
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studies have demonstrated that NEPC and AR-negative prostate cancers exhibit a greater

dependence on the lipid kinase PIKfyve for their survival compared to AR-positive CRPC. This

dependency presents a therapeutic vulnerability that can be exploited by targeting PIKfyve.

PIK5-12d, as a potent and specific degrader of PIKfyve, offers a promising investigational tool

and potential therapeutic agent for this challenging disease.

Quantitative Data Summary
The following tables summarize the available quantitative data for PIK5-12d in various prostate

cancer cell lines. It is important to note that specific data for NEPC cell lines such as NCI-H660

is not yet publicly available and will need to be determined empirically.

Table 1: In Vitro Degradation and Proliferation Inhibition

Cell Line
Cancer
Type

Parameter Value
Treatment
Time

Reference

VCaP

Prostate

Adenocarcino

ma

DC50 1.48 nM 24 h [1][2]

VCaP

Prostate

Adenocarcino

ma

Dmax 97.9% 24 h [1]

VCaP

Prostate

Adenocarcino

ma

IC50 522.3 nM 24 h [1]

PC3

Prostate

Adenocarcino

ma

PIKfyve

Reduction

Effective at 0-

3000 nM
24 h [1]

LNCaP

Prostate

Adenocarcino

ma

PIKfyve

Reduction

Effective at 0-

3000 nM
24 h [1]

22RV1

Prostate

Adenocarcino

ma

PIKfyve

Reduction

Effective at 0-

3000 nM
24 h [1]
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Table 2: In Vivo Efficacy in a Prostate Cancer PDX Model with Neuroendocrine Features

Model Treatment Dosage Schedule Outcome Reference

LTL-331R

(human

prostate

cancer PDX)

PIK5-12d 4-10 mg/kg

i.p., once

daily for 3

days

Significant

PIKfyve

protein

depletion in

tumor

tissues,

induced

tumor cell

death.

[1]

LTL-331R

(human

prostate

cancer PDX)

PIK5-12d 15 mg/kg

i.p., 5 days

on/2 days off

for 17 days

Significant

suppression

of tumor

proliferation.

[1]

The LTL-331R model is a castration-resistant subline that expresses neuroendocrine markers,

making it a relevant model for studying NEPC.

Signaling Pathways and Mechanism of Action
PIK5-12d's primary mechanism of action is the targeted degradation of PIKfyve. This leads to a

cascade of downstream effects, primarily the disruption of endolysosomal trafficking and the

blockage of autophagy.
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Cancer Cell

PIK5-12d

PIK5-12d : PIKfyve : VHL
Ternary Complex

PIKfyve VHL E3 Ligase

Ubiquitin

Ubiquitination

Proteasome

Targeting

PIKfyve Degradation

PI(3)P Accumulation

Leads to

Autophagy Block

Results in

Cytoplasmic Vacuolization

Causes

Apoptotic Cell Death

Induces
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Endosomal Membrane

Downstream Effects

Class III PI3K
(Vps34)

PI(3)P

Phosphorylates

PI

PIKfyve

Substrate

PI(3,5)P2

Phosphorylates

Autophagy mTOR Signaling

Regulates

Endosomal Trafficking Lysosome Biogenesis

PIK5-12d

Degrades
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In Vitro Studies In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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